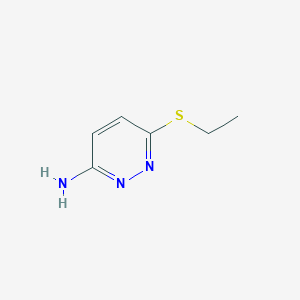

3-Amino-6-(ethylthio)pyridazine

Beschreibung

3-Amino-6-(ethylthio)pyridazine is a pyridazine derivative characterized by an amino group at the 3-position and an ethylthio (-S-C₂H₅) substituent at the 6-position. Pyridazine derivatives are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms. The ethylthio group introduces sulfur into the structure, which can influence electronic properties, lipophilicity, and biological interactions.

Eigenschaften

IUPAC Name |

6-ethylsulfanylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOKIRODXNMOMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466800 | |

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89465-42-9 | |

| Record name | 6-(Ethylsulfanyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(ethylthio)pyridazine typically involves the reaction of 6-chloropyridazin-3-amine with sodium ethanethiolate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . The general reaction scheme is as follows:

6-Chloropyridazin-3-amine+Sodium ethanethiolate→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-6-(ethylthio)pyridazine undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

Substitution: Halogenating agents or nucleophiles like alkyl halides are used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Wirkmechanismus

The mechanism of action of 3-Amino-6-(ethylthio)pyridazine is not fully elucidated. similar pyridazine derivatives have been shown to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazine Derivatives

Structural Modifications and Electronic Effects

Pyridazine derivatives are often modified at the 3- and 6-positions to tune their electronic and steric properties. Key comparisons include:

Key Findings :

- The ethylthio group in this compound provides a balance between lipophilicity and electronic effects, making it suitable for interactions with hydrophobic biological targets .

- Methoxy and fluorophenyl substituents significantly alter electron density on the pyridazine ring, impacting binding affinities in medicinal applications .

Platelet Aggregation Inhibition

Ethylthio-containing pyridazines exhibit notable antiplatelet activity. Comparative data from in vitro studies:

Key Findings :

- The diisopropylamino-ethylthio substituent in 6-chloro-3-(2-(diisopropylamino)ethylthio)pyridazine demonstrates exceptional potency, likely due to synergistic electronic and steric effects .

- Ethylthio groups alone may offer intermediate activity, but optimization (e.g., adding aminoalkyl chains) enhances efficacy .

Antimicrobial Activity

Substituents critically influence antimicrobial outcomes:

Key Findings :

- Ethyl groups at pyrimidine C-5 enhance antimicrobial activity, suggesting that analogous positioning in pyridazines (e.g., ethylthio at C-6) may offer similar benefits .

- Morpholinoethylthio derivatives show 100% efficacy against Verticillium albo at 100 ppm, highlighting the role of nitrogen-containing substituents .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 3-Amino-6-phenylpyridazine | 3-Amino-6-methoxypyridazine |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~2.5 (high lipophilicity) | ~0.9 (polar) |

| Solubility | Moderate in DMSO | Low in aqueous buffers | High in polar solvents |

| Metabolic Stability | Susceptible to sulfur oxidation | Stable (aromatic backbone) | Moderate (demethylation) |

Biologische Aktivität

3-Amino-6-(ethylthio)pyridazine is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This compound's structure, characterized by an amino group and an ethylthio substituent on the pyridazine ring, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study found that this compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting moderate antibacterial activity .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 30 µM in these assays, indicating potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cellular metabolism. For instance, it may inhibit DNA synthesis by interfering with nucleic acid metabolism or by acting on specific kinases involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on pyridazine structures .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer activity, researchers synthesized multiple derivatives of this compound and assessed their cytotoxicity against different cancer cell lines. The findings revealed that modifications to the ethylthio group significantly enhanced the anticancer activity, suggesting that structural variations can lead to improved therapeutic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Pyridazine derivative | 50 - 200 | ~30 |

| 3-Amino-6-(methylthio)pyridazine | Pyridazine derivative | 100 - 250 | ~40 |

| 3-Amino-5-(ethylthio)pyridine | Pyridine derivative | 150 - 300 | ~50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.